molecular formula C18H8O4 B1625263 Benzoxanthene anhydride CAS No. 36310-05-1

Benzoxanthene anhydride

Cat. No.: B1625263
CAS No.: 36310-05-1
M. Wt: 288.3 g/mol
InChI Key: CMDRTRYVGCWWHS-UHFFFAOYSA-N
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Description

. It is a derivative of xanthene and is characterized by its unique structure, which includes fused aromatic rings and an anhydride functional group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoxanthene anhydride can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthalic anhydride with appropriate reagents under specific conditions. For instance, the chlorination of 1,8-naphthalic anhydride followed by condensation, reduction, cyclization, and imidation steps can yield benzoxanthene derivatives . Another method involves the use of heterogeneous catalysts such as ZnO nanostructures or graphene oxide in multi-component reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable solid acid catalysts and environmentally friendly solvents like water has been explored to make the process more sustainable .

Mechanism of Action

The mechanism of action of benzoxanthene anhydride involves its reactivity as an anhydride. It undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles, leading to the formation of esters, amides, or carboxylic acids . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and properties. Its ability to form complex heterocyclic structures and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

8,14-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8O4/c19-17-11-6-5-10-9-3-1-2-4-13(9)21-14-8-7-12(18(20)22-17)15(11)16(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDRTRYVGCWWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459566
Record name 1H,3H-[2]Benzopyrano[6,5,4-mna]xanthene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36310-05-1
Record name 1H,3H-2-Benzopyrano[6,5,4-mna]xanthene-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36310-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H-[2]Benzopyrano[6,5,4-mna]xanthene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoxanthene anhydride
Reactant of Route 2
Benzoxanthene anhydride
Reactant of Route 3
Benzoxanthene anhydride
Reactant of Route 4
Benzoxanthene anhydride
Reactant of Route 5
Benzoxanthene anhydride
Reactant of Route 6
Benzoxanthene anhydride

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